6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione
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Overview
Description
6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione is a heterocyclic compound with a unique structure that combines pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-propylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-A]pyrimidine derivatives.
Scientific Research Applications
6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for developing kinase inhibitors, which are important in cancer therapy.
Materials Science: It has been investigated for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: The compound has been used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine: A compound with similar structural features but different functional groups.
5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7(4H)-one: Another structurally related compound with distinct properties.
Uniqueness
6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-propyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C9H11N3O2/c1-2-3-6-8(13)11-7-4-5-10-12(7)9(6)14/h4-6H,2-3H2,1H3,(H,11,13) |
InChI Key |
XLMPFNYIBXCDRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)NC2=CC=NN2C1=O |
Origin of Product |
United States |
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